Fenthionsulfoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

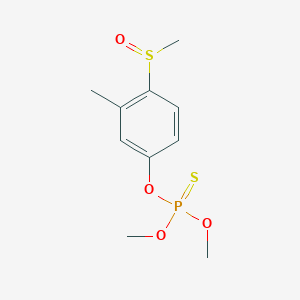

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAPIMGBBDILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058076 | |

| Record name | Mesulfenfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3761-41-9, 852952-67-1, 852952-68-2 | |

| Record name | Mesulfenfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3761-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesulfenfos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfenfos, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfenfos, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfenfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesulfenfos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESULFENFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724UP1459F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenthionsulfoxide chemical structure and properties

An In-depth Technical Guide to Fenthion Sulfoxide

Introduction

Fenthion sulfoxide is a primary metabolite of fenthion, a widely utilized organophosphate insecticide.[1][2] The parent compound, fenthion, is employed to control a broad spectrum of sucking and chewing pests in agriculture and public health settings.[3][4] Fenthion sulfoxide is formed through the oxidation of the thioether group of fenthion, a metabolic process that occurs in various organisms, including mammals and plants, as well as in the environment.[2][3][5] This transformation is of significant toxicological interest as the oxidative metabolites of fenthion can exhibit altered, and often enhanced, toxicity compared to the parent molecule.[2] This guide provides a comprehensive technical overview of the chemical structure, properties, metabolic pathways, mechanism of action, and analytical methodologies pertaining to fenthion sulfoxide, tailored for researchers and professionals in drug development and life sciences.

Chemical Identity and Structure

Fenthion sulfoxide is systematically known as O,O-dimethyl O-[3-methyl-4-(methylsulfinyl)phenyl] phosphorothioate.[1][6] It is also referred to by synonyms such as Mesulfenfos.[6] The presence of a sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of two stereoisomers (R and S enantiomers).[1][5] This stereoisomerism is a critical consideration in its biological activity and metabolic fate.[5]

Caption: Chemical structure of Fenthion Sulfoxide.

Physicochemical Properties

A summary of the key physicochemical properties of fenthion sulfoxide is presented in the table below. These properties are essential for understanding its environmental fate, transport, and designing analytical extraction methods.

| Property | Value | Source(s) |

| IUPAC Name | O,O-dimethyl O-4-methylsulfinyl-m-tolyl phosphorothioate | [1] |

| CAS Number | 3761-41-9 | [1][6][7][8] |

| Molecular Formula | C₁₀H₁₅O₄PS₂ | [1][6] |

| Molecular Weight | 294.3 g/mol | [6] |

| Physical State | Liquid | [1] |

| Water Solubility | 3.72 mg/L (at 20 °C) | [1] |

| Melting Point | -97 °C | [7] |

| Boiling Point | 40 °C | [7] |

Metabolism and Synthesis

Metabolic Pathway

Fenthion sulfoxide is a product of the metabolic oxidation of fenthion.[2][3] This bioactivation is a critical step as it precedes the formation of more potent acetylcholinesterase inhibitors. The primary metabolic transformations involve two key oxidative steps:

-

Sulfoxidation: The thioether sulfur of fenthion is oxidized to form fenthion sulfoxide. This reaction is catalyzed by flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes in the liver.[5]

-

Oxidative Desulfuration: The thiophosphate group (P=S) can be oxidized to a phosphate group (P=O), converting fenthion or its sulfoxide metabolite into their respective "oxon" analogs. The resulting fenthion oxon sulfoxide is a significantly more potent inhibitor of acetylcholinesterase.[2]

-

Further Oxidation: Fenthion sulfoxide can be further oxidized at the sulfoxide group to form fenthion sulfone.[3][6]

These metabolic conversions generally increase the polarity of the molecule, facilitating its eventual excretion, but also transiently increase its toxicity.[2]

Caption: Metabolic pathway of Fenthion.

Chemical Synthesis

For research and analytical purposes, fenthion sulfoxide can be synthesized in the laboratory. A common approach involves the controlled oxidation of fenthion. To obtain specific enantiomers, chiral oxidizing agents are employed. For instance, N-(phenylsulfonyl)(3,3-dichlorocamphoryl) oxaziridines have been successfully used to produce enantioenriched fenthion sulfoxides from the parent sulfide.[5][9] Subsequent recrystallization can yield enantiomerically pure samples (>99% ee), which are crucial for studying the stereoselective effects on biological systems.[5][9]

Mechanism of Action and Toxicology

The primary mechanism of toxicity for organophosphates, including the metabolites of fenthion, is the inhibition of acetylcholinesterase (AChE).[1][4] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses and potentially severe neurotoxic effects.[5]

Interestingly, studies have shown that the enantiomers of fenthion sulfoxide themselves do not exhibit strong anti-AChE properties.[5][9] However, they serve as intermediates in a critical bioactivation pathway.[5] The subsequent oxidative desulfuration of fenthion sulfoxide to fenthion oxon sulfoxide produces a potent AChE inhibitor.[2][5] Research has demonstrated stereoselective inhibition, with the (R)-(+)-fenoxon sulfoxide being a significantly more powerful inhibitor of AChE than its (S)-(-) counterpart.[5][9] This underscores the importance of considering the complete metabolic cascade and the stereochemistry of the metabolites when assessing the overall toxicity of fenthion.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Analytical Methodologies

The detection and quantification of fenthion and its metabolites, including fenthion sulfoxide, in various matrices such as food and environmental samples are crucial for safety assessment.[2] Modern analytical techniques provide high sensitivity and selectivity for this purpose. A widely adopted and effective methodology is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2]

Experimental Protocol: QuEChERS Extraction and UHPLC-MS/MS Analysis

This protocol provides a validated method for the simultaneous analysis of fenthion and its five major metabolites, including fenthion sulfoxide, in produce.[2]

1. Sample Preparation (QuEChERS)

-

Objective: To extract the analytes from the sample matrix and remove interfering substances.

-

Step 1: Homogenization: Weigh 10 g of a homogenized sample (e.g., brown rice, orange) into a 50 mL centrifuge tube.

-

Step 2: Hydration (for dry samples): For samples like brown rice, add 10 mL of distilled water and allow it to sit for 30 minutes.

-

Step 3: Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

-

Step 4: Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

-

Step 5: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

-

Step 6: Final Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Step 7: Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. UHPLC-MS/MS Analysis

-

Objective: To separate, identify, and quantify the target analytes.

-

Instrumentation: An ultra-high performance liquid chromatograph coupled to a tandem mass spectrometer with a positive electrospray ionization (ESI+) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for fenthion sulfoxide and other metabolites must be optimized for maximum sensitivity and specificity.

-

Quantification: Use matrix-matched calibration curves to compensate for matrix effects (signal suppression or enhancement) and ensure accurate quantification.[2] The limit of quantitation is typically around 0.01 mg/kg.[2]

Caption: QuEChERS and UHPLC-MS/MS analytical workflow.

Conclusion

Fenthion sulfoxide is a key intermediate in the metabolic pathway of the insecticide fenthion. While not a potent acetylcholinesterase inhibitor itself, its formation is a critical bioactivation step leading to the production of highly toxic oxon analogs. Understanding its chemical properties, metabolic fate, and stereochemistry is essential for a complete toxicological risk assessment. The analytical methods outlined provide a robust framework for the reliable monitoring of fenthion sulfoxide and related metabolites in diverse and complex matrices, ensuring food safety and environmental protection.

References

-

fenthion (039). (1984). Retrieved from Inchem.org website: [Link]

-

Cashman, J. R., et al. (2008). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Chemical Research in Toxicology, 21(10), 2029-2037. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Mesulfenfos. In PubChem Compound Database. Retrieved from [Link]

-

Lewis, K.A., Tzilivakis, J., Warner, D. & Green, A. (2016). Fenthion sulfoxide (Ref: BAY S 2281). In The Pesticide Properties Database (PPDB) developed by the Agriculture & Environment Research Unit (AERU), University of Hertfordshire, UK. Retrieved from [Link]

-

Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 519. Available at: [Link]

-

Lewis, K.A., Tzilivakis, J., Warner, D. & Green, A. (2016). Fenthion (Ref: OMS 2). In The Pesticide Properties Database (PPDB) developed by the Agriculture & Environment Research Unit (AERU), University of Hertfordshire, UK. Retrieved from [Link]

-

Cashman, J. R., et al. (2008). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical Research in Toxicology, 21(10), 2029–2037. Available at: [Link]

Sources

- 1. Fenthion sulfoxide (Ref: BAY S 2281) [sitem.herts.ac.uk]

- 2. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Mesulfenfos | C10H15O4PS2 | CID 19577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accustandard.com [accustandard.com]

- 8. Fenthion-sulfoxide | CAS 3761-41-9 | LGC Standards [lgcstandards.com]

- 9. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenthionsulfoxide: A Technical Guide for Researchers

Introduction

Fenthionsulfoxide is a primary metabolite of Fenthion, a broad-spectrum organophosphate insecticide.[1][2] As a product of oxidative metabolism in various organisms and environmental compartments, this compound is a crucial analyte in toxicological studies, residue analysis, and environmental fate monitoring.[1][3][4] Its presence and concentration are of significant interest to researchers in drug development, environmental science, and food safety, as the metabolic transformation of the parent compound can alter its biological activity and toxicity.[3] This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed experimental protocols, designed for a scientific audience.

Core Chemical and Physical Properties

A foundational understanding of this compound begins with its key identifiers and physicochemical properties. These data are essential for the accurate preparation of standards, interpretation of analytical results, and prediction of its behavior in experimental systems.

| Property | Value | Source |

| CAS Number | 3761-41-9 | PubChem[5], ChemicalBook[6] |

| Molecular Formula | C₁₀H₁₅O₄PS₂ | PubChem[5] |

| Molecular Weight | 294.33 g/mol | ChemicalBook[6] |

| IUPAC Name | dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ⁵-phosphane | PubChem |

| Synonyms | Mesulfenfos, Fensulfoxide, BAY S 2281 | AERU[7], ChemicalBook[6] |

| Melting Point | 58-60 °C | ChemicalBook[6] |

| Boiling Point | 110 °C at 0.01 Torr | ChemicalBook[6] |

| Chirality | The sulfur atom in the sulfoxide group is a chiral center, leading to two diastereomers. | AERU[7] |

Synthesis and Metabolic Pathway

This compound is primarily formed through the oxidation of the thioether group of Fenthion. This transformation can occur both in biological systems, mediated by enzymes such as cytochrome P450 and flavin-containing monooxygenases (FMO), and through chemical oxidation in environmental matrices.[1][2]

The metabolic cascade does not end with this compound. It is part of a larger network of transformations that also includes oxidation of the phosphorothioate group (P=S) to a phosphate group (P=O), forming the more potent "oxon" analogues, and further oxidation of the sulfoxide to a sulfone.[4][8] Understanding this pathway is critical, as the toxicity of the metabolites can significantly differ from the parent compound.[3]

Caption: Metabolic pathway of Fenthion.

Mechanism of Action and Toxicological Significance

The primary mechanism of action for organophosphate compounds, including Fenthion and its metabolites, is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and potential toxicity.[1][2]

Interestingly, while many oxon metabolites are more potent AChE inhibitors than their parent compounds, studies have shown that this compound itself does not have significant anti-AChE properties.[9] However, its formation is a critical step in a bioactivation pathway. Subsequent oxidative desulfuration of this compound leads to the production of Fenthion Oxon Sulfoxide, a potent AChE inhibitor.[9] Therefore, the conversion of Fenthion to this compound is a key transformation that precedes the formation of more toxic metabolites.[3][9] From a toxicological standpoint, this compound is classified as "Toxic if swallowed" (GHS Hazard H301).[5]

Experimental Protocols

Synthesis of this compound from Fenthion

This protocol describes a common method for the chemical synthesis of this compound, which is crucial for generating analytical standards and for use in toxicological studies. The causality behind this choice of protocol lies in its efficiency and the use of a selective oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent that effectively oxidizes thioethers to sulfoxides under mild conditions, often with high yields.[8]

Materials:

-

Fenthion

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel

-

Silica gel for column chromatography

Procedure:

-

Dissolve Fenthion (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA (approximately 1.1 equivalents) in dichloromethane to the stirred Fenthion solution. The slow addition is crucial to control the exothermic reaction and prevent over-oxidation to the sulfone.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the Fenthion is consumed (typically within a few hours), quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel, wash the organic layer with sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.

Analysis of this compound in Produce by UHPLC-MS/MS

This protocol outlines a validated method for the simultaneous analysis of Fenthion and its five major metabolites, including this compound, in various produce matrices.[3][10][11] The choice of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation is due to its proven efficiency in extracting a wide range of pesticides from complex matrices with high recovery rates.[11] Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the analytical technique of choice because it provides the necessary sensitivity and selectivity for detecting trace levels of these compounds.[3][11] This is particularly important as gas chromatography (GC) can be challenging for sulfoxide analysis due to potential thermal degradation in the injector port.[3]

Materials and Instrumentation:

-

Homogenized sample matrix (e.g., brown rice, orange)

-

Acetonitrile with 1% acetic acid

-

Magnesium sulfate (anhydrous), sodium chloride, sodium citrate

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Extraction (QuEChERS): a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (with 1% acetic acid). c. Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. d. Shake vigorously for 1 minute and centrifuge.

-

Cleanup (d-SPE): a. Take an aliquot of the supernatant (acetonitrile layer). b. Add it to a d-SPE tube containing PSA (to remove organic acids) and C18 (to remove nonpolar interferences). c. Vortex for 30 seconds and centrifuge.

-

Analysis (UHPLC-MS/MS): a. Filter the cleaned extract through a 0.22 µm filter into an autosampler vial. b. Inject the sample into the UHPLC-MS/MS system. c. Chromatographic Conditions: Use a C18 column with a gradient mobile phase, typically consisting of water and methanol, both containing 0.1% formic acid, to achieve optimal separation and ionization.[11] d. Mass Spectrometry Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). The MRM transitions (precursor ion -> product ion) must be optimized for this compound to ensure selectivity and sensitivity.[3]

-

Quantification: a. Due to potential matrix effects (signal suppression or enhancement), it is imperative to use matrix-matched calibration curves for accurate quantification.[3][11] Prepare standards in a blank matrix extract and plot the peak area against the concentration to generate the calibration curve.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mesulfenfos | C10H15O4PS2 | CID 19577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. FENTHION-SULFOXIDE | 3761-41-9 [chemicalbook.com]

- 7. Fenthion sulfoxide (Ref: BAY S 2281) [sitem.herts.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Dichotomy of Fenthionsulfoxide: A Comparative Analysis in Insects and Mammals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fenthion, a widely utilized organothiophosphate insecticide, undergoes complex metabolic transformations within biological systems, leading to a cascade of metabolites with varying toxicological profiles. Central to this biotransformation is the formation of fenthionsulfoxide, a primary metabolite resulting from the oxidation of the parent compound. The subsequent metabolic fate of this compound diverges significantly between insects and mammals, a dichotomy that underpins the selective toxicity of fenthion and holds critical implications for insecticide development, risk assessment, and the study of xenobiotic metabolism. This technical guide provides a comprehensive exploration of this compound metabolism, offering a detailed comparative analysis of the enzymatic pathways, metabolite profiles, and toxicological consequences in both insects and mammals. We delve into the causality behind experimental designs for studying these metabolic processes and provide robust, self-validating protocols for key in vitro and in vivo assays. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the fields of toxicology, entomology, and pharmacology.

Introduction: Fenthion and the Significance of its Metabolic Activation

Fenthion exerts its insecticidal action through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] However, fenthion itself is a relatively weak AChE inhibitor. Its toxicity is largely dependent on its metabolic activation to more potent inhibitors. The initial and pivotal step in this activation pathway is the oxidation of the thioether group to form this compound.[2] This conversion is primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and flavin-containing monooxygenases (FMOs).[3][4]

The metabolic journey of this compound is where the toxicological narrative splits. In target insects, further oxidation to fenthion oxon sulfoxide is a key activation step, leading to potent AChE inhibition and subsequent mortality.[5] Conversely, in mammals, while activation pathways exist, detoxification mechanisms are generally more efficient, leading to a comparatively lower acute toxicity.[3] Understanding this metabolic divergence is paramount for designing insecticides with high target specificity and minimal off-target effects.

Metabolic Pathways of this compound: A Tale of Two Phyla

The biotransformation of this compound involves a complex interplay of Phase I (oxidation, hydrolysis) and Phase II (conjugation) metabolic reactions. The balance between these pathways dictates the ultimate toxicological outcome in a given organism.

In Insects: A Predominance of Activation

In insects, the metabolism of this compound is often geared towards bioactivation, enhancing its toxicity. The key enzymatic players belong to three major families:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are central to the oxidative metabolism of this compound.[6] Specific CYP families, such as CYP6 and CYP9, are frequently implicated in insecticide resistance through enhanced metabolism.[6] They catalyze the conversion of this compound to fenthion oxon sulfoxide, a potent AChE inhibitor.[5]

-

Glutathione S-Transferases (GSTs): While primarily known for their detoxification roles, some GSTs can be involved in the metabolism of organophosphates.[7] In the context of this compound, their role is likely more focused on the detoxification of reactive intermediates and oxidative stress mitigation.[8]

-

Esterases: These enzymes play a crucial role in the hydrolysis of ester linkages within the fenthion molecule and its metabolites, generally leading to detoxification.[9] The activity of these enzymes can be a significant factor in insecticide resistance.

The overall metabolic trend in susceptible insects favors the production of highly toxic oxon metabolites.

In Mammals: A More Balanced Approach of Activation and Detoxification

Mammalian systems, particularly the liver, possess a robust enzymatic arsenal for metabolizing xenobiotics like this compound.[3] While activation to toxic oxons occurs, detoxification pathways are significantly more pronounced compared to insects.

-

Cytochrome P450 Monooxygenases (CYPs): Similar to insects, CYPs are the primary drivers of this compound oxidation in mammals.[3] However, the isoform profile and substrate specificity can differ, influencing the rate and direction of metabolism.

-

Flavin-Containing Monooxygenases (FMOs): FMOs also contribute to the oxidation of the sulfur atom in fenthion and its metabolites.[3]

-

Aldehyde Oxidase (AO): This enzyme has been shown to be involved in the reduction of fenthion sulfoxide back to fenthion, representing a potential detoxification pathway.[3]

-

Glutathione S-Transferases (GSTs): GSTs play a significant role in detoxifying fenthion and its electrophilic metabolites by conjugating them with glutathione, rendering them more water-soluble and readily excretable.[10]

-

Esterases: A-esterases (paraoxonases) and B-esterases (carboxylesterases) in mammalian plasma and liver efficiently hydrolyze the phosphate ester bonds of fenthion and its oxon metabolites, representing a major detoxification route.[9]

The higher capacity for hydrolytic and conjugative detoxification in mammals is a key factor in the selective toxicity of fenthion.

Diagram 1: Comparative Metabolic Pathways of this compound

Caption: Comparative metabolic pathways of this compound in insects and mammals.

Quantitative Analysis: A Summary of Metabolites and Toxicity

The differential metabolism of this compound results in distinct metabolite profiles and toxicological endpoints in insects and mammals.

| Metabolite | Typical Relative Abundance in Insects (Susceptible) | Typical Relative Abundance in Mammals | Relative AChE Inhibition Potency |

| Fenthion | Parent Compound | Parent Compound | Low |

| This compound | High | Moderate | Moderate |

| Fenthion Sulfone | Moderate | Low | Moderate |

| Fenthion Oxon | Low | Low | High |

| Fenthion Oxon Sulfoxide | High | Low | Very High |

| Fenthion Oxon Sulfone | Moderate | Very Low | Very High |

| Hydrolytic Products | Low | High | Negligible |

| Conjugated Products | Low | High | Negligible |

Table 1: A generalized comparison of the relative abundance and toxicity of fenthion and its major metabolites in susceptible insects and mammals. Actual values can vary significantly based on species, dose, and time.

Experimental Protocols for Studying this compound Metabolism

To elucidate the intricate metabolic pathways of this compound, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

In Vitro Metabolism using Microsomes: A Foundational Assay

This protocol details the investigation of this compound metabolism using liver microsomes (for mammals) or whole-body/tissue-specific microsomes (for insects). This assay is fundamental for identifying primary metabolites and characterizing the roles of CYP and FMO enzymes.

Diagram 2: Workflow for In Vitro Microsomal Metabolism Assay

Caption: Step-by-step workflow for the in vitro microsomal metabolism assay.

Detailed Methodology:

-

Microsome Preparation:

-

Mammalian: Utilize commercially available pooled liver microsomes or prepare them from fresh liver tissue via differential centrifugation.[11]

-

Insect: Prepare microsomes from whole bodies or specific tissues (e.g., midgut, fat body) of the target insect species using established homogenization and centrifugation protocols.

-

-

Reaction Mixture Preparation (per reaction):

-

Phosphate buffer (100 mM, pH 7.4)

-

Microsomal protein (0.2-1.0 mg/mL final concentration)

-

This compound (dissolved in a minimal amount of organic solvent, e.g., DMSO, to a final concentration of 1-10 µM)

-

-

Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze by LC-MS/MS for the quantification of this compound and its metabolites.[1]

Self-Validating Controls:

-

No NADPH Control: To confirm that the metabolism is NADPH-dependent (indicative of CYP/FMO activity).

-

Heat-Inactivated Microsomes Control: To ensure that the observed metabolism is enzymatic.

-

No Substrate Control: To check for interfering peaks from the microsomes or buffer.

-

Positive Control Substrate: Use a known substrate for the microsomal preparation (e.g., testosterone for mammalian liver microsomes) to verify enzymatic activity.

Heterologous Expression of Insect CYPs: Pinpointing a Specific Enzyme's Role

To definitively identify the specific CYP isoforms responsible for this compound metabolism in insects, heterologous expression systems are employed. This involves expressing a single insect CYP gene in a host system that lacks endogenous CYP activity.

Diagram 3: Workflow for Heterologous Expression and Activity Assay

Caption: Workflow for heterologous expression and functional characterization of an insect CYP.

Detailed Methodology:

-

Gene Cloning: Isolate the full-length cDNA of the target insect CYP gene and clone it into a suitable expression vector (e.g., pCW containing a modified insect P450 reductase gene for E. coli expression, or a baculovirus vector for Sf9 cell expression).[12]

-

Host Cell Transformation/Transfection: Introduce the expression vector into the host cells.

-

Protein Expression: Induce the expression of the recombinant CYP protein according to the specific protocols for the chosen expression system.

-

Microsome Preparation: Harvest the cells and prepare microsomes containing the expressed CYP.

-

Functional Assay: Perform the in vitro metabolism assay as described in section 4.1 using the microsomes containing the single expressed CYP isoform.

-

Analysis: Analyze the formation of this compound metabolites to determine the catalytic activity of the specific CYP isoform.

Self-Validating Controls:

-

Vector-Only Control: Transform host cells with an empty expression vector to ensure that any observed metabolism is not due to endogenous enzymes in the host system.

-

Known Substrate Control: Test the expressed CYP with a known substrate (if available) to confirm proper folding and activity.

Conclusion and Future Directions

The metabolic fate of this compound is a critical determinant of fenthion's selective toxicity. In insects, metabolic pathways often lead to bioactivation, while in mammals, a more robust detoxification capacity prevails. This guide has provided a detailed comparative analysis of these pathways and offered robust protocols for their investigation.

Future research should focus on:

-

Characterizing a wider range of insect CYP and GST isoforms involved in this compound metabolism to better understand the molecular basis of resistance.

-

Developing more sophisticated in vitro models that incorporate multiple cell types to better mimic the in vivo environment.

-

Utilizing advanced analytical techniques , such as high-resolution mass spectrometry, for the discovery of novel metabolites.

-

Integrating metabolomic and proteomic data to gain a systems-level understanding of the metabolic response to this compound exposure.

By continuing to unravel the complexities of this compound metabolism, we can pave the way for the development of safer, more effective insecticides and gain deeper insights into the fundamental principles of xenobiotic metabolism across different species.

References

-

Nishio, T., et al. (2023). Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. Legal Medicine, 65, 102323. [Link]

-

Metcalf, R. L., Fukuto, T. R., & Winton, M. Y. (1963). CHEMICAL AND BIOLOGICAL BEHAVIOUR OF FENTHION RESIDUES. Bulletin of the World Health Organization, 29(2), 219–226. [Link]

-

Enayati, A. A., Ranson, H., & Hemingway, J. (2005). Insect glutathione transferases and insecticide resistance. Insect molecular biology, 14(1), 3–8. [Link]

-

The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. (2021). International Journal of Molecular Sciences, 22(5), 2375. [Link]

-

Metabolic profiling and in vitro-in vivo extrapolation of furathiocarb in mammalian hepatic microsomes. (2022). Scientific Reports, 12(1), 5289. [Link]

-

Nauen, R., Zimmer, C. T., & Vontas, J. (2021). Heterologous expression of insect P450 enzymes that metabolize xenobiotics. Current Opinion in Insect Science, 43, 83-89. [Link]

-

Kitamura, S., et al. (2003). In vitro metabolism of fenthion and fenthion sulfoxide by liver preparations of sea bream, goldfish, and rats. Drug Metabolism and Disposition, 31(2), 179-186. [Link]

-

Lee, J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

-

Wilkins, R. M., & Grout, R. J. (1995). Comparative effect of fenitrothion treatment on intracellular protease activities in insecticide-resistant and susceptible strains of Musca domestica L. Comparative Biochemistry and Physiology Part C: Pharmacology, Toxicology and Endocrinology, 111(2), 167-173. [Link]

-

Diptera. (n.d.). In ResearchGate. Retrieved from [Link]

-

Metcalf, R. L., Fukuto, T. R., & Winton, M. Y. (1963). CHEMICAL AND BIOLOGICAL BEHAVIOUR OF FENTHION RESIDUES. Bulletin of the World Health Organization, 29(2), 219–226. [Link]

-

The role of Cytochrome P450 in Insecticide resistance. (2018). ResearchGate. [Link]

-

Fenthion (Ref: OMS 2). (n.d.). AERU, University of Hertfordshire. [Link]

-

Ugaki, M., Shono, T., & Fukami, J. I. (1985). Metabolism of fenitrothion by organophosphorus-resistant and-susceptible house flies, Musca domestica L. Pesticide Biochemistry and Physiology, 23(1), 33-40. [Link]

-

Lee, J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

-

Adewale, B., et al. (2020). Glutathione S-transferases play a role in the detoxification of flumethrin and chlorpyrifos in Haemaphysalis longicornis. Parasites & Vectors, 13(1), 1-11. [Link]

-

Nauen, R., Zimmer, C. T., & Vontas, J. (2021). Heterologous expression of insect P450 enzymes that metabolize xenobiotics. Current Opinion in Insect Science, 43, 83-89. [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

-

Comparative Proteomics of Resistant and Susceptible Strains of Frankliniella occidentalis to Abamectin. (2023). Journal of Insect Science, 23(1), 1. [Link]

-

Insecticides Based on Differences in Metabolic Pathways. (n.d.). UR Scholarship Repository. [Link]

-

Functional and Structural Diversity of Insect Glutathione S-transferases in Xenobiotic Adaptation. (2015). Current Chemical Biology, 9(1), 41-51. [Link]

-

Glutathione S-Transferase May Contribute to the Detoxification of (S)-(−)-Palasonin in Plutella xylostella (L.) via Direct Metabolism. (2022). International Journal of Molecular Sciences, 23(21), 13180. [Link]

-

Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (n.d.). Science Alert. [Link]

-

Picó, Y., Farré, M., Soler, C., & Barceló, D. (2007). Confirmation of fenthion metabolites in oranges by IT-MS and QqTOF-MS. Analytical chemistry, 79(24), 9350–9363. [Link]

-

Feyereisen, R. (1999). Insect P450 enzymes. Annual review of entomology, 44(1), 507-533. [Link]

-

Enayati, A. A., Ranson, H., & Hemingway, J. (2005). Insect glutathione transferases and insecticide resistance. Insect molecular biology, 14(1), 3–8. [Link]

-

Nishio, T., et al. (2023). Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. Legal Medicine, 65, 102323. [Link]

-

Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals. (n.d.). eScholarship.org. [Link]

-

Identification and Characterization of CYP6 Family Genes from the Oriental Fruit Moth (Grapholita molesta) and Their Responses to Insecticides. (2022). Insects, 13(3), 296. [Link]

-

The classification of esterases: an important gene family involved in insecticide resistance - A review. (2011). Memórias do Instituto Oswaldo Cruz, 106(7), 787-794. [Link]

-

Nishio, T., et al. (2023). Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. Legal Medicine, 65, 102323. [Link]

-

The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (2010). Current Drug Metabolism, 11(7), 596-614. [Link]

-

The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. (2018). Xenobiotica, 48(11), 1109-1118. [Link]

-

LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). (2018). Food Science and Biotechnology, 27(6), 1635-1644. [Link]

-

Functional Annotation and Comparative Analysis of Cytochrome P450 Protein Family Genes in Nine Chironomidae Species. (2023). Insects, 14(10), 801. [Link]

-

Metabolomics Comparison of Drug-Resistant and Drug-Susceptible Pseudomonas aeruginosa Strain (Intra- and Extracellular Analysis). (2022). International Journal of Molecular Sciences, 23(22), 14352. [Link]

-

Characterization of a Drosophila glutathione transferase involved in isothiocyanate detoxification. (2015). Insect Biochemistry and Molecular Biology, 63, 81-90. [Link]

-

Enayati, A. A., Ranson, H., & Hemingway, J. (2005). Insect glutathione transferases and insecticide resistance. Insect molecular biology, 14(1), 3–8. [Link]

Sources

- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of fenthion and fenthion sulfoxide by liver preparations of sea bream, goldfish, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CHEMICAL AND BIOLOGICAL BEHAVIOUR OF FENTHION RESIDUES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Functional and Structural Diversity of Insect Glutathione S-transferases in Xenobiotic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insect glutathione transferases and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione S-Transferase May Contribute to the Detoxification of (S)-(−)-Palasonin in Plutella xylostella (L.) via Direct Metabolism | MDPI [mdpi.com]

- 10. scienceopen.com [scienceopen.com]

- 11. scialert.net [scialert.net]

- 12. Heterologous expression of insect P450 enzymes that metabolize xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenthionsulfoxide: A Comprehensive Technical Guide on its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthionsulfoxide is a significant metabolite of the organophosphorus insecticide Fenthion. Its study is crucial for understanding the environmental fate, toxicology, and overall impact of its parent compound. This guide provides an in-depth exploration of the discovery and history of this compound, detailing its chemical properties, metabolic pathways, and the analytical methods developed for its detection.

Section 1: The Genesis of Fenthion and the Emergence of its Metabolites

The story of this compound is intrinsically linked to its parent compound, Fenthion. Developed in the mid-20th century, Fenthion emerged as a potent organophosphate insecticide.[1] Its widespread use in agriculture and public health for controlling a variety of pests set the stage for investigations into its environmental and biological transformations.

Scientists soon discovered that Fenthion, like many organophosphates, undergoes metabolic changes in organisms and the environment. These transformations, primarily driven by oxidation, lead to the formation of several metabolites, including Fenthion sulfoxide and Fenthion sulfone.[2] These metabolites were found to be of significant interest due to their comparable or even enhanced toxicity compared to the parent Fenthion, a phenomenon often referred to as "bioactivation."[2][3]

Section 2: Chemical Properties and Structure

This compound, with the chemical formula C10H15O4PS2, is characterized by the presence of a sulfoxide group, which results from the oxidation of the thioether sulfur atom in the fenthion molecule.[4] This structural modification significantly influences its polarity and, consequently, its environmental mobility and biological interactions.

Key Structural Features:

-

Phosphorothioate Group: The core structure retains the phosphorothioate group, which is common to many organophosphate insecticides and is crucial for their mechanism of action.

-

Sulfoxide Group: The defining feature is the S=O bond, which introduces a chiral center at the sulfur atom, leading to the possibility of (R) and (S) enantiomers.[5][6] This chirality can influence its biological activity and degradation pathways.

-

Aromatic Ring: The substituted phenyl ring is also a key component of the molecule's structure.

The structural representation of this compound is depicted below:

Caption: Chemical structure of this compound.

Section 3: Synthesis of this compound

The synthesis of this compound is primarily achieved through the controlled oxidation of Fenthion. This process is a critical step for obtaining analytical standards for residue analysis and for conducting toxicological studies.

Experimental Protocol: Synthesis of this compound from Fenthion

This protocol outlines a common method for the laboratory synthesis of this compound.

Materials:

-

Fenthion

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve Fenthion in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Cool the solution in an ice bath. Add m-Chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The molar ratio of Fenthion to m-CPBA should be approximately 1:1 to favor the formation of the sulfoxide over the sulfone.

-

Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Extraction: Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate this compound. A typical yield for this reaction is high, often around 95%.[7]

Causality Behind Experimental Choices:

-

m-CPBA as Oxidizing Agent: m-CPBA is a selective oxidizing agent that can convert the thioether to a sulfoxide under mild conditions, minimizing the over-oxidation to the sulfone.

-

Dichloromethane as Solvent: Dichloromethane is an excellent solvent for both Fenthion and m-CPBA and is relatively inert under the reaction conditions.

-

Column Chromatography for Purification: This technique is essential for separating the desired this compound from the unreacted Fenthion, the over-oxidized Fenthion sulfone, and other byproducts.

Section 4: Metabolic Pathways and Toxicological Significance

Fenthion undergoes extensive metabolism in various organisms, leading to the formation of this compound and other metabolites.[2] This metabolic conversion is a critical aspect of its toxicology.

Metabolic Transformation of Fenthion

The primary metabolic pathway for Fenthion involves oxidation reactions catalyzed by enzymes such as cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs).[5]

Caption: Metabolic pathway of Fenthion.

As illustrated, Fenthion can be oxidized to this compound, which can be further oxidized to Fenthion sulfone.[8] Concurrently, the phosphorothioate group can be oxidatively desulfurated to form the corresponding "oxon" analogs, which are generally more potent inhibitors of acetylcholinesterase (AChE).[2]

Toxicological Implications

The metabolic activation of Fenthion to its oxygen analogs and their sulfoxide and sulfone derivatives is a key determinant of its toxicity.[9] These metabolites are often more potent inhibitors of acetylcholinesterase, the primary target of organophosphate insecticides.[1][3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and potentially fatal consequences.[9]

Interestingly, while the oxon forms are typically the most potent AChE inhibitors, studies have shown that this compound itself may not have a strong direct anti-AChE effect in vitro.[10] However, its in vivo toxicity can be significant, suggesting that it may be a precursor to more toxic metabolites or have other mechanisms of toxicity.[10] The stereochemistry of the sulfoxide can also play a role in its biological activity.[5]

Section 5: Analytical Methodologies for Detection

The detection and quantification of this compound in environmental and biological samples are crucial for monitoring Fenthion contamination and assessing exposure risks. Various analytical techniques have been developed for this purpose.

Sample Preparation

Effective sample preparation is a critical first step to isolate and concentrate this compound from complex matrices such as soil, water, and biological tissues. Common techniques include:

-

Liquid-Liquid Extraction (LLE): Using organic solvents to extract the analyte from aqueous samples.

-

Solid-Phase Extraction (SPE): Employing a solid sorbent to selectively retain the analyte, followed by elution with a suitable solvent.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method that combines extraction and cleanup steps, widely used for pesticide residue analysis in food and environmental samples.

Instrumental Analysis

-

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD) for sensitive and selective detection.

-

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound, especially for complex matrices.

Table 1: Comparison of Analytical Techniques for this compound Detection

| Technique | Principle | Advantages | Disadvantages |

| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio. | High sensitivity and selectivity, well-established libraries for identification. | Requires derivatization for some polar metabolites, potential for thermal degradation. |

| LC-MS/MS | Separation by polarity, detection by precursor and product ion masses. | High sensitivity and specificity, suitable for a wide range of polarities, minimal sample preparation. | Matrix effects can be a challenge, higher instrument cost. |

Conclusion

The discovery and subsequent study of this compound have been pivotal in understanding the complete toxicological and environmental profile of the insecticide Fenthion. From its initial identification as a major metabolite to the elucidation of its chemical properties, synthesis, and complex role in the bioactivation of its parent compound, research on this compound continues to be essential. The development of sophisticated analytical methods for its detection underscores its importance in environmental monitoring and food safety. This in-depth guide provides a comprehensive overview for researchers and professionals, highlighting the scientific journey and the ongoing significance of this compound in the field of toxicology and environmental science.

References

-

AERU, University of Hertfordshire. Fenthion (Ref: OMS 2). Pesticide Properties DataBase. [Link]

-

Wyckoff, J. H., et al. (2008). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Chemical Research in Toxicology, 21(5), 1055-1062. [Link]

-

Food and Agriculture Organization of the United Nations. (1995). fenthion (039). [Link]

-

National Health and Medical Research Council. (2011). Fenthion. Australian Drinking Water Guidelines. [Link]

-

Beyond Pesticides. Fenthion ChemicalWatch Factsheet. [Link]

-

Extension Toxicology Network, Oregon State University. (1996). EXTOXNET PIP - FENTHION. [Link]

-

National Center for Biotechnology Information. Mesulfenfos. PubChem Compound Summary for CID 19577. [Link]

-

Wyckoff, J. H., et al. (2008). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. PubMed. [Link]

-

ResearchGate. (2008). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. [Link]

Sources

- 1. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]

- 2. Fenthion - Friend or Foe? | Toxicity | LGC Standards [lgcstandards.com]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. Fenthion-sulfoxide | CAS 3761-41-9 | LGC Standards [lgcstandards.com]

- 5. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mesulfenfos | C10H15O4PS2 | CID 19577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 10. pubs.acs.org [pubs.acs.org]

Fenthionsulfoxide mechanism of action as acetylcholinesterase inhibitor

An In-Depth Technical Guide to the Bioactivation and Mechanism of Action of Fenthion Metabolites as Acetylcholinesterase Inhibitors

Executive Summary

Fenthion, a widely utilized organothiophosphate insecticide, exerts its neurotoxic effects not through its native form, but via a process of metabolic bioactivation, often termed lethal synthesis. This guide delineates the intricate biochemical cascade that transforms the relatively benign parent compound into highly potent inhibitors of acetylcholinesterase (AChE), the critical enzyme responsible for the degradation of the neurotransmitter acetylcholine. We will establish that fenthion sulfoxide, while a key metabolite, is itself a poor AChE inhibitor. The ultimate toxicity stems from its subsequent conversion to fenoxon sulfoxide, particularly the (R)-(+) enantiomer, which acts as a pseudo-irreversible inhibitor of AChE.[1] This document provides a comprehensive overview of the metabolic pathway, the detailed molecular mechanism of enzyme inhibition, the physiological consequences, and the validated experimental protocols required to characterize this complex process for researchers, toxicologists, and drug development professionals.

Part 1: The Principle of Bioactivation: From Pro-Insecticide to Potent Neurotoxin

Organothiophosphate compounds like fenthion are classic examples of pro-insecticides. Their design leverages the metabolic systems of the target organism to convert them into their active, toxic forms. The core principle of fenthion's toxicity lies in the oxidative bioactivation of the phosphorus-sulfur double bond (P=S, a thion) into a phosphorus-oxygen double bond (P=O, an oxon). This structural modification dramatically increases the electrophilicity of the phosphorus atom, rendering the molecule a much more potent phosphorylating agent and, consequently, a more effective inhibitor of acetylcholinesterase.

It is a critical and often misunderstood point that fenthion and its initial oxidation product, fenthion sulfoxide, are not the primary drivers of acute toxicity. Direct in vitro assays have demonstrated that fenthion sulfoxide enantiomers do not possess significant anti-AChE properties.[1] Their role is that of a crucial intermediate in the pathway to the ultimate toxicant. Understanding this multi-step activation is fundamental to accurately assessing the compound's mechanism of action and developing relevant screening assays.

Part 2: The Metabolic Activation Cascade of Fenthion

The conversion of fenthion to its most potent neurotoxic metabolite is a two-stage process primarily occurring in the liver, mediated by two major classes of enzymes: Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).[1]

-

Sulfoxidation: The initial step involves the oxidation of the thioether group on the phenyl ring of fenthion to form fenthion sulfoxide. This reaction is catalyzed by both FMOs and CYPs. Notably, this step can be stereoselective. For instance, recombinant flavin-containing monooxygenase 1 (FMO1) has been shown to preferentially catalyze the oxidation of fenthion to (+)-fenthion sulfoxide, which has been determined to be the (R) absolute configuration.[1]

-

Oxidative Desulfuration (Activation): This is the pivotal bioactivation step where the thion (P=S) group is converted to the highly reactive oxon (P=O) group. This process, mediated by CYP enzymes, can occur on both the parent fenthion molecule to form fenoxon, and on fenthion sulfoxide to form the ultimate toxicant, fenoxon sulfoxide .[2] This latter metabolite is significantly more toxic than the parent compound.[3]

The complete bioactivation pathway illustrates a cascade where each metabolic transformation potentiates the molecule's toxicity.

Caption: Metabolic bioactivation pathway of fenthion.

Part 3: The Core Mechanism: AChE Inhibition by Fenoxon Sulfoxide

Normal Function of Acetylcholinesterase (AChE)

AChE is a serine hydrolase that plays an essential role in cholinergic neurotransmission. Its function is to rapidly hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft.[4] This terminates the nerve signal, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next impulse.

Mechanism of Organophosphate Inhibition

Organophosphate inhibitors, including fenoxon sulfoxide, act as pseudo-irreversible inhibitors of AChE.[5] The mechanism involves the covalent phosphorylation of a critical serine residue (Ser203 in human AChE) within the enzyme's active site.

The process unfolds as follows:

-

Binding: The fenoxon sulfoxide molecule docks into the AChE active site, which contains a catalytic triad of serine, histidine, and glutamate.

-

Phosphorylation: The highly electrophilic phosphorus atom of the oxon group (P=O) is attacked by the nucleophilic hydroxyl group of the serine residue.

-

Covalent Adduct Formation: A stable, covalent phosphate-ester bond is formed between the inhibitor and the serine residue. A leaving group is displaced in the process.

-

Enzyme Inactivation: The phosphorylated enzyme is now inactive. The bulky, stable phosphate group sterically and electronically prevents the enzyme from binding and hydrolyzing its natural substrate, acetylcholine.[6]

This inhibition is termed "pseudo-irreversible" because while the covalent bond can eventually be hydrolyzed, the rate of this spontaneous reactivation is extremely slow, taking hours to days. For all practical purposes during an acute exposure, the enzyme is permanently inactivated.

Caption: Mechanism of AChE inhibition by fenoxon sulfoxide.

Stereoselectivity of Inhibition

Research has demonstrated a significant difference in the inhibitory potency of fenoxon sulfoxide enantiomers. This stereoselectivity is a key insight into the drug-receptor interaction.

| Compound | Target Enzyme | IC50 (µM) |

| (R)-(+)-Fenoxon Sulfoxide | Human recombinant AChE | 6.9[1] |

| (S)-(-)-Fenoxon Sulfoxide | Human recombinant AChE | 230[1] |

| (R)-(+)-Fenoxon Sulfoxide | Electric eel AChE | 6.5[1] |

| (S)-(-)-Fenoxon Sulfoxide | Electric eel AChE | 111[1] |

Table 1: Comparative IC50 values demonstrating the stereoselective inhibition of Acetylcholinesterase by fenoxon sulfoxide enantiomers.[1]

The data clearly show that the (R)-(+) enantiomer is approximately 33 times more potent against human AChE than its (S)-(-) counterpart. This suggests a highly specific orientation within the enzyme's active site is required for optimal phosphorylation, where the spatial arrangement of the atoms in the (R)-(+) isomer allows for a more favorable interaction with the catalytic triad.

Part 4: Physiological Consequence: The Cholinergic Crisis

The inactivation of AChE leads to a buildup of acetylcholine in the synapses of the central and peripheral nervous systems.[7] This excess acetylcholine repeatedly stimulates its muscarinic and nicotinic receptors, leading to a state of toxic overstimulation known as a cholinergic crisis.[7][8]

The clinical manifestations are widespread and can be recalled using the mnemonics SLUDGE or DUMBELS :[8][9]

-

S alivation, L acrimation, U rination, D efecation, G astrointestinal distress, E mesis.

-

D iarrhea, U rination, M iosis (pinpoint pupils), B radycardia/Bronchospasm, E mesis, L acrimation, S alivation/Sweating.

Nicotinic effects include muscle fasciculations, cramping, and eventually flaccid paralysis. The most life-threatening consequence is respiratory failure, resulting from a combination of bronchospasm, excessive bronchial secretions, and paralysis of the respiratory muscles.[7][10]

Part 5: Experimental Validation and Characterization

To experimentally validate the mechanism of a metabolically activated inhibitor like fenthion, a multi-assay approach is required. Simply testing the parent compound or intermediates on a purified enzyme will yield misleading negative results. The experimental design must account for the necessity of bioactivation.

Protocol 1: Direct AChE Inhibition Assay (Ellman's Method)

This assay quantifies the direct inhibitory potential of a compound on purified AChE. It serves as the baseline to demonstrate which molecular species is the active inhibitor.

-

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine when acetylthiocholine is hydrolyzed.[11] The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[11][12] The rate of color change is proportional to AChE activity.

-

Step-by-Step Methodology: [11][13]

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 8.0.

-

AChE Solution: Purified AChE (e.g., from human recombinant sources or electric eel) diluted in assay buffer to a working concentration (e.g., 0.5 U/mL).

-

Substrate Solution: 15 mM Acetylthiocholine Iodide (ATCI) in assay buffer.

-

DTNB Solution: 1.5 mM DTNB in assay buffer.

-

Test Compounds: Prepare stock solutions of fenthion, fenthion sulfoxide, and fenoxon sulfoxide in DMSO. Create serial dilutions in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.[12]

-

-

Assay Procedure (96-well plate):

-

To appropriate wells, add 50 µL of assay buffer.

-

Add 50 µL of the test compound dilutions (or a known inhibitor like physostigmine for a positive control). For negative controls, add buffer with the equivalent percentage of DMSO.

-

Add 50 µL of the DTNB solution to all wells.

-

Add 50 µL of the AChE working solution to all wells except the blank (add buffer to the blank).

-

Pre-incubate the plate for 10-15 minutes at room temperature.[12]

-

Initiate the reaction by adding 50 µL of the ATCI substrate solution to all wells.

-

-

Measurement & Analysis:

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.

-

Take kinetic readings every 30-60 seconds for 5-10 minutes.[12]

-

Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (V_control - V_sample) / V_control.

-

Plot % Inhibition versus log[Inhibitor] and perform a non-linear regression to determine the IC50 value.

-

-

-

Causality and Expected Outcome: This protocol directly tests the interaction between the compound and the enzyme. It is expected that fenthion and fenthion sulfoxide will show very high IC50 values (low potency), while fenoxon sulfoxide will exhibit a low IC50 value, confirming it as the direct, potent inhibitor.[1]

Protocol 2: In Vitro Metabolic Activation Assay

This experiment is crucial to demonstrate that the parent compounds can be converted into active inhibitors by metabolic enzymes.

-

Principle: This assay couples a metabolic system (e.g., human liver microsomes) with the Ellman's assay.[14] Liver microsomes contain a high concentration of CYP and FMO enzymes. In the presence of the necessary cofactor NADPH, these enzymes will metabolize the test compound, generating the active metabolites in situ, which can then be assayed for AChE inhibition.[14]

-

Step-by-Step Methodology: [14]

-

Reagent Preparation:

-

Prepare all reagents from Protocol 1.

-

Human Liver Microsomes (HLM): Thaw on ice and dilute in assay buffer to a final concentration of ~0.5-1.0 mg/mL.

-

NADPH Regenerating System or NADPH stock solution (e.g., 1 mg/mL).

-

-

Assay Procedure (96-well plate):

-

This protocol requires three conditions for each test compound: (A) Complete System (Microsomes + NADPH), (B) Negative Control 1 (Microsomes, no NADPH), and (C) Negative Control 2 (Heat-inactivated Microsomes + NADPH).

-

Metabolic Incubation (Step 1):

-

In a separate 96-well plate, add buffer, the appropriate microsome preparation (active or heat-inactivated), and the test compound (fenthion or fenthion sulfoxide).

-

Initiate the metabolic reaction by adding NADPH to the appropriate wells (A and C). Do not add NADPH to wells for condition B.

-

Incubate this plate for 30-60 minutes at 37°C to allow for metabolism.

-

-

AChE Inhibition Assay (Step 2):

-

In a new 96-well plate, set up the Ellman's assay as described in Protocol 1 (DTNB, AChE).

-

After the metabolic incubation is complete, transfer an aliquot from the metabolism plate to the corresponding wells of the assay plate.

-

Pre-incubate for 10-15 minutes.

-

Initiate the AChE reaction by adding the ATCI substrate.

-

-

-

Measurement & Analysis:

-

Perform kinetic measurements and data analysis as described in Protocol 1.

-

Compare the % inhibition generated by fenthion/fenthion sulfoxide in the complete system (A) versus the negative controls (B and C).

-

-

-

Causality and Expected Outcome: A significant increase in AChE inhibition in the complete system (A) compared to the negligible inhibition in the controls (B and C) provides direct evidence of metabolic activation.[14] This self-validating system proves that the observed inhibition is dependent on enzymatic processing of the parent compound into its active form.

Conclusion and Future Directions

This guide has elucidated that the toxicity of fenthion is not a simple one-to-one interaction but a complex, multi-step process of lethal synthesis. The key takeaway is the bioactivation of fenthion through its sulfoxide intermediate to the ultimate toxicant, (R)-(+)-fenoxon sulfoxide, a highly potent, stereoselective inhibitor of acetylcholinesterase. This understanding is paramount for accurate risk assessment, the development of predictive in vitro toxicity models, and the design of potential therapeutic interventions.

Future research should focus on several key areas:

-

Structural Biology: Obtaining crystal structures of human AChE in complex with the (R) and (S) enantiomers of fenoxon sulfoxide would provide definitive molecular insights into the basis for the observed stereoselectivity.

-

Enzyme-Specific Metabolism: Further characterizing which specific human CYP and FMO isoforms are primarily responsible for the sulfoxidation and desulfuration steps could help predict inter-individual variability in susceptibility to fenthion poisoning.

-

Therapeutic Strategies: Beyond standard treatments for organophosphate poisoning (atropine and oximes), exploring inhibitors of the key bioactivating CYP enzymes could represent a novel prophylactic strategy for individuals at high risk of exposure.

By integrating the principles of metabolism with the mechanics of enzyme inhibition, researchers can build a more complete and accurate model of fenthion's neurotoxicity.

References

-

ResearchGate. (2025). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity | Request PDF. [Link]

-

Gadepalli, R. S. V., Rimoldi, J. M., Fronczek, F. R., Nillos, M., Gan, J., Deng, X., Rodriguez-Fuentes, G., & Schlenk, D. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical research in toxicology, 1. [Link]

-

Fay, M. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Humana Press. [Link]

-

Food and Agriculture Organization of the United Nations. (1995). fenthion (039). [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

-

Jamil, S., & Garlich, F. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Taylor & Francis Online. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. [Link]

-

Frontiers in Nutrition. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. [Link]

-

PubMed Central. (2023). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. [Link]

-

Keeley, L. (2011). 7. Acetylcholinesterase and Insecticide Inhibition. YouTube. [Link]

-

Slideshare. (n.d.). Acetylcholinesterase inhibitors : Dr Rahul Kunkulol. [Link]

-

Simon, L. V., & Keenaghan, M. (2024). Cholinergic Crisis. In StatPearls. StatPearls Publishing. [Link]

-

mama health. (n.d.). Cholinergic Crisis Symptoms: Signs, Treatment & Antidote. [Link]

-

Wikipedia. (n.d.). Acetylcholinesterase inhibitor. [Link]

-

MDPI. (2023). In Vivo Effects of Neonicotinoid-Sulfoximine Insecticide Sulfoxaflor on Acetylcholinesterase Activity in the Tissues of Zebrafish (Danio rerio). [Link]

-

Cleveland Clinic. (2024). Organophosphate Poisoning. [Link]

-

ACS Omega. (2022). Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies. [Link]

-

Lee, S., Kim, S., Lee, E., Lee, H., Kim, J. H., & Lee, J. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 516. [Link]

-

PubChem. (n.d.). Fenthion sulfoxide. [Link]

-

Wikipedia. (n.d.). Cholinergic crisis. [Link]

-